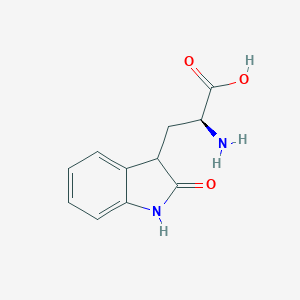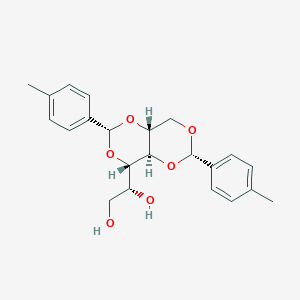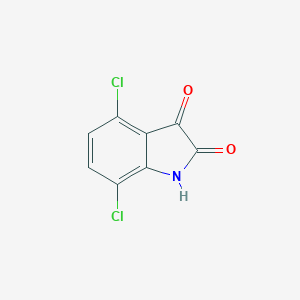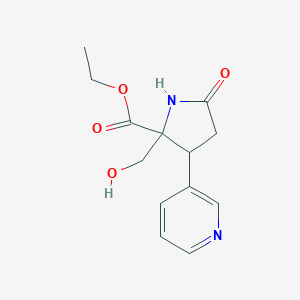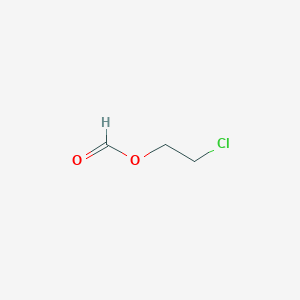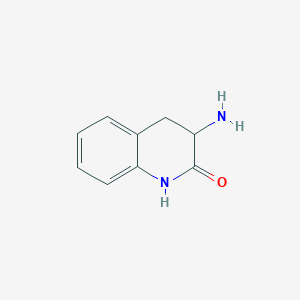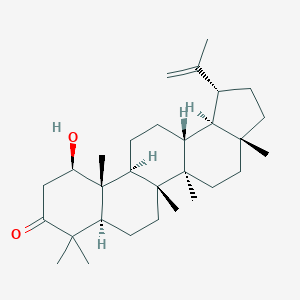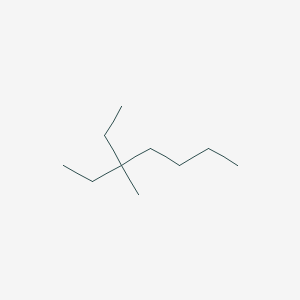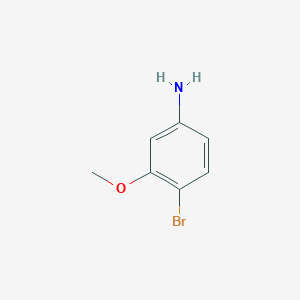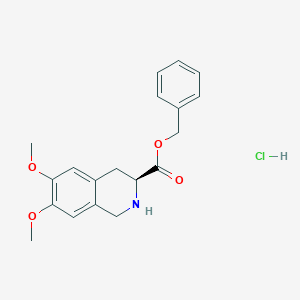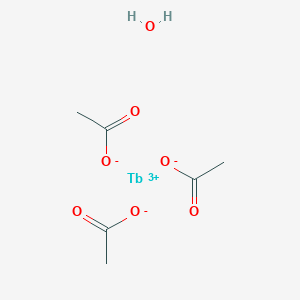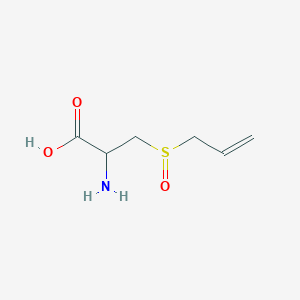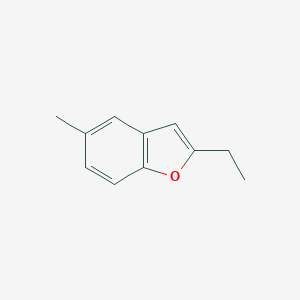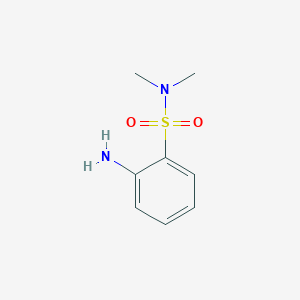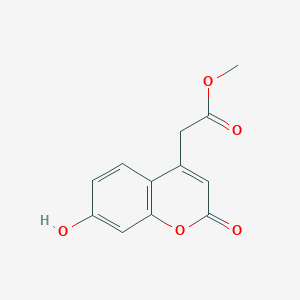
methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of 4-hydroxycoumarin, a compound known for its biological activities. The structure of this compound includes a chromen-4-yl moiety with a hydroxy group at the 7-position and an oxo group at the 2-position, which is further esterified with an acetic acid methyl ester. This structure forms the basis for various chemical reactions and modifications that can lead to a wide range of biologically active molecules .
Synthesis Analysis
The synthesis of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been described, starting from the ethyl ester of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and hydrazine hydrate. This key intermediate allows for the creation of several new compounds, including Schiff's bases, hydrazides, and thiosemicarbazides, which can be further cyclized to produce various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has been characterized using spectroscopic methods such as UV-visible, FT-IR, 1H-NMR, and 13C-NMR. Theoretical studies have been conducted to determine the best method of calculation for various stretching vibration frequencies within the molecule, using different density functional theory (DFT) models and basis sets .
Chemical Reactions Analysis
The reactivity of the chromen-4-yl moiety allows for its involvement in various chemical reactions. For instance, the synthesis of 2-pyridone derivatives from different substituted amines and various 3-(E)-methyl 3-(4-oxo-4H-chromen-3-yl)acrylate derivatives has been proposed, with an emphasis on optimizing reaction conditions and minimizing side products. An interesting reaction mechanism has been proposed based on the structure of a separated and determined derivative via X-ray single crystal diffraction .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate derivatives are influenced by their molecular structure. The presence of the hydroxy group and the ester function can affect the compound's solubility, boiling point, and reactivity. The antioxidant activity of related compounds has been evaluated, showing that the nature and number of substituents on the chromone moiety significantly influence their activity. For example, compounds with an ortho-dihydroxy moiety exhibit excellent antioxidant activity at lower concentrations .
Applications De Recherche Scientifique
“Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate” is a derivative of coumarin . Coumarins are a group of naturally occurring lactones widely found in green plants, fungi, and bacteria . They have been routinely employed as herbal medicines since early ages .
-
Bioorganic Chemistry and Materials Science
-
Pharmaceutical Applications
- Coumarins have a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties .
- They also have cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
- Some coumarins exhibited significant anticancer activity through diverse mechanisms of action .
-
Synthesis of Switchable Fluorescent Substrates
-
Synthesis of Other Coumarin Derivatives
-
Bacterial Enzyme Detection
-
Anti-coagulants, Antibacterial, Antifungal Agents, and Bio-analytical Reagents
-
Synthesis of Flavonoids
-
Anti-HIV, Anti-Tuberculosis, and DNA Gyrase Inhibitors
-
Anti-Alzheimer and Anti-Asthmatic Agents
Propriétés
IUPAC Name |
methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNMDWOVAZLMDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419843 |
Source


|
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
CAS RN |
15991-13-6 |
Source


|
| Record name | methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

